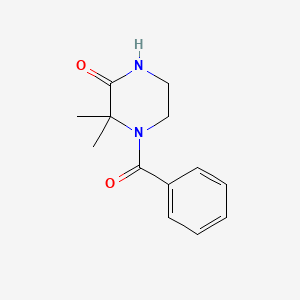
Ethyl 2-cyclobutylidenepropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyclobutylidenepropanoate is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 . It is commonly used in laboratory settings .
Molecular Structure Analysis
The molecular structure of Ethyl 2-cyclobutylidenepropanoate consists of 9 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C9H14O2/c1-3-11-9(10)7(2)8-5-4-6-8/h3-6H2,1-2H3 .Chemical Reactions Analysis
The specific chemical reactions involving Ethyl 2-cyclobutylidenepropanoate are not provided in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .Physical And Chemical Properties Analysis
Ethyl 2-cyclobutylidenepropanoate is a solid substance that should be stored in a dry environment at temperatures between 2-8°C . .科学的研究の応用
Synthesis of Highly Functionalized 2H-pyran Derivatives
Ethyl oxo-(2-oxo-cycloalkyl)-ethanoates, presumably related to Ethyl 2-cyclobutylidenepropanoate, are utilized in reactions with triphenylphosphine and dialkyl acetylenedicarboxylates. This intramolecular Wittig reaction leads to the formation of spiro-cyclobutene derivatives. These spiro systems then undergo an electrocyclic ring-opening reaction to produce electron-deficient 1,3-dienes, which spontaneously cyclize to form 2H-pyran derivatives. This pathway illustrates the compound's role in synthesizing complex organic structures that could have applications in pharmaceuticals and materials science (Yavari & Bayat, 2003).
Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions
The compound's structure can be related to those involved in the cycloaddition of azides to alkynes, a cornerstone in the synthesis of 1H-[1,2,3]-triazoles via regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions. This process is essential for incorporating triazole units into peptide backbones or side chains, illustrating its importance in the development of novel peptide-based therapeutics and materials (Tornøe, Christensen, & Meldal, 2002).
From Tetrahydroindole to Functionalized Furan-2-one
Ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate, similar in structure to Ethyl 2-cyclobutylidenepropanoate, when treated with dichlorodicyanobenzoquinone (DDQ) in methanol, affords a sequence leading to furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene. This reaction sequence showcases the compound's potential in synthesizing furan derivatives, which are valuable in pharmaceutical chemistry and materials science (Sobenina et al., 2011).
Solubility of CO2 in Ethyl Lactate
While not directly related to Ethyl 2-cyclobutylidenepropanoate, the study on the solubility of CO2 in ethyl lactate and the phase behavior of their mixture illustrates the broader context of research where similar esters are investigated for their physical properties and potential applications in green chemistry and environmental technology (Bermejo et al., 2013).
作用機序
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-cyclobutylidenepropanoate are not yet fully understood. Given the complexity of biochemical interactions, it is likely that this compound could influence multiple pathways. Without specific research on this compound, it is challenging to summarize the affected pathways and their downstream effects .
Safety and Hazards
特性
IUPAC Name |
ethyl 2-cyclobutylidenepropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-11-9(10)7(2)8-5-4-6-8/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSJHKLWLGZBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde](/img/structure/B2703102.png)
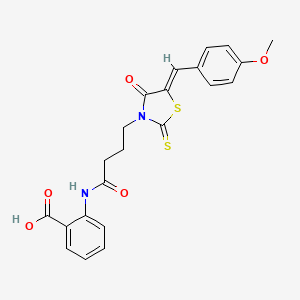
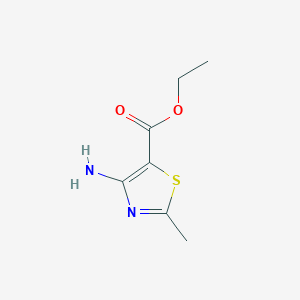
![3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2703106.png)
![N-(2-methoxybenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2703108.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2703110.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2703112.png)
![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2703113.png)
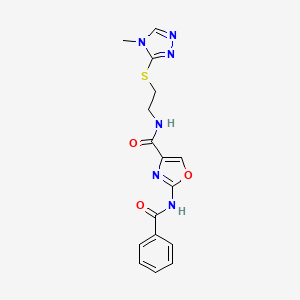
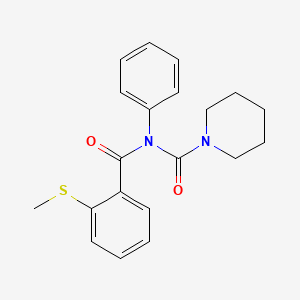
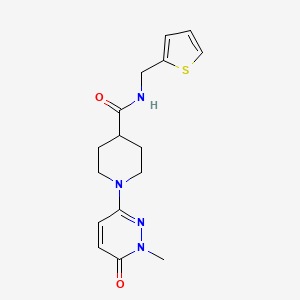
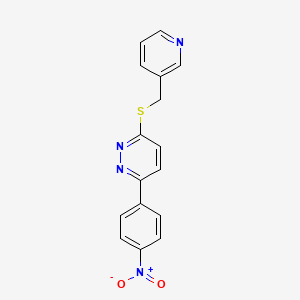
![Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde](/img/structure/B2703122.png)
